2-({2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
The compound 2-({2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a heterocyclic molecule featuring a chromeno[2,3-d]pyrimidine core fused with a tetrahydroquinoline moiety and a sulfanyl linker. Its molecular weight is 479.6 g/mol, with a computed XLogP3 value of 6.4, indicating high lipophilicity. The structure includes a phenyl group at position 2 of the chromeno-pyrimidine ring and a tetrahydroquinoline-derived ethanone at position 1. This compound shares structural motifs common in bioactive molecules, such as antimicrobial and antitumor agents .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O2S/c32-25(31-16-8-13-19-9-4-6-14-23(19)31)18-34-28-22-17-21-12-5-7-15-24(21)33-27(22)29-26(30-28)20-10-2-1-3-11-20/h1-7,9-12,14-15H,8,13,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSNYWSCTATOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=NC4=C3CC5=CC=CC=C5O4)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (CAS No: 872196-60-6) is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes starting from chromeno[2,3-d]pyrimidine derivatives. The process includes the following key steps:
- Formation of the Chromeno-Pyrimidine Core : This is achieved through cyclization reactions using appropriate precursors under controlled conditions.
- Introduction of the Sulfanyl Group : This step often utilizes thiolation reactions to incorporate sulfur into the molecular structure.
- Final Modifications : The compound is finalized by introducing the tetrahydroquinoline moiety through acylation or similar methods.
Antimicrobial Properties
Recent studies have indicated that derivatives of chromeno-pyrimidines exhibit significant antimicrobial activity. For instance, compounds structurally similar to our target have shown effectiveness against various bacterial strains and fungi. The biological activity can be attributed to their ability to disrupt microbial cell walls or inhibit essential enzymatic processes.
Anticancer Activity
Research has demonstrated that chromeno-pyrimidine derivatives possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways involved in cell survival and proliferation. Notably, one study reported an IC50 value indicating potent cytotoxicity against human cancer cell lines, suggesting a promising avenue for cancer therapy development .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The mechanism involves binding to the active site of these enzymes, thereby preventing substrate hydrolysis and enhancing cholinergic transmission .
The biological effects of this compound are mediated through its interaction with specific molecular targets:
- Enzymatic Interactions : The compound may interact with various enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation : It could modulate receptor activities associated with neurotransmission and inflammation.
Study on Antimicrobial Activity
A recent investigation focused on the antimicrobial properties of related chromeno-pyrimidine compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods and determined minimum inhibitory concentrations (MICs), establishing that these derivatives could serve as potential templates for developing new antibiotics .
Evaluation of Anticancer Effects
In another study assessing anticancer effects, a series of chromeno-pyrimidine derivatives were tested against various cancer cell lines. The results indicated that certain modifications to the core structure enhanced cytotoxicity significantly compared to standard chemotherapeutic agents .
Comparative Analysis
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to 2-({2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one exhibit promising anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance:
- Enzyme Inhibition : Studies have shown that derivatives can inhibit enzymes such as UCK2 (uridine-cytidine kinase 2), which is implicated in tumor growth and metastasis .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Its unique structure allows it to interact with various biological targets:
- Mechanisms : It may disrupt bacterial cell walls or inhibit essential metabolic pathways in pathogens .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. By modulating inflammatory pathways through enzyme inhibition or receptor interaction, it may reduce inflammation-related conditions.
Case Study 1: Anticancer Activity
A study published in ACS Omega demonstrated the anticancer effects of related chromeno[2,3-d]pyrimidine derivatives on various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential therapeutic applications .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against a range of bacterial strains. The results showed effective inhibition at low micromolar concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromeno-Pyrimidine Derivatives
Key Observations :
- The target compound’s sulfanyl linker and tetrahydroquinoline group distinguish it from other chromeno-pyrimidine derivatives. Its lipophilicity (XLogP3 = 6.4) is comparable to analogs like 3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one (XLogP3 = 6.4) , suggesting similar membrane permeability.
- 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)...pyridin-6(3H)-one incorporates additional fused rings (pyrazolo-pyridine), which may enhance binding to kinase targets but reduce synthetic accessibility.
Dihydropyrimidinone Derivatives
Key Observations :
- Dihydropyrimidinone derivatives with sulfanylidene groups (e.g., ) exhibit confirmed antimicrobial activity, suggesting the target compound’s sulfanyl group may confer similar properties.
- Fluorination at the phenyl ring (as in ) improves antifungal efficacy, highlighting the importance of electron-withdrawing substituents.
Sulfanyl-Containing Heterocycles
Key Observations :
- Both the target compound and 3-(2-methylpropyl)-5-phenyl...pyrimidin-4-one share identical XLogP3 values (6.4), suggesting comparable pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
